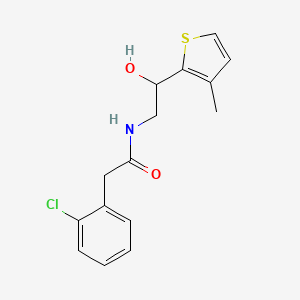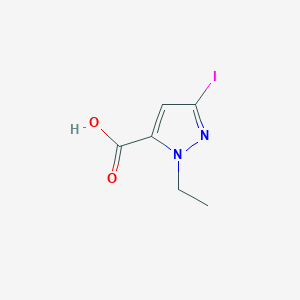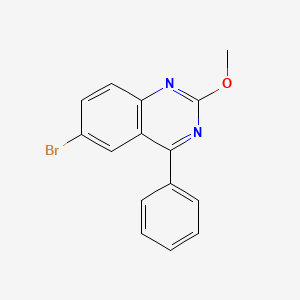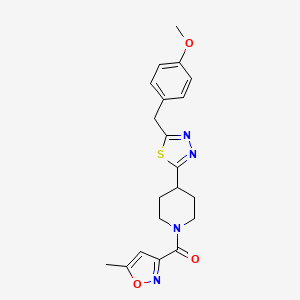![molecular formula C18H20ClN3O B2856141 2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2094397-13-2](/img/structure/B2856141.png)
2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell proliferation or neuronal signaling.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one can affect various biochemical and physiological processes in cells. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and modulate neurotransmitter levels in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one in lab experiments is its potential to target specific pathways or enzymes involved in disease processes. However, there are also limitations to its use, such as its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one. One area of interest is in developing more efficient and scalable synthesis methods to produce the compound in larger quantities. Another direction is to investigate the compound's potential use in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in treating various diseases.
In conclusion, 2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one is a promising compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and potential use in treating diseases.
Synthesis Methods
The synthesis of 2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one involves a multi-step process that requires expertise in organic chemistry. The starting materials include 4-chloroindole-3-carbaldehyde, propargylamine, and 1,4-diazepane. The reaction involves the formation of an imine intermediate, which is then reduced to the final product using a reducing agent. The purity and yield of the product can be optimized through various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one has shown potential in various scientific research applications. One of the main areas of interest is in the field of cancer research, where this compound has demonstrated anti-tumor activity in vitro and in vivo. It has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and depression.
properties
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)-1-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-2-7-21-8-4-9-22(11-10-21)17(23)12-14-13-20-16-6-3-5-15(19)18(14)16/h1,3,5-6,13,20H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYVKOXJEOQOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C(=O)CC2=CNC3=C2C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2856061.png)
![2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2856062.png)
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2856063.png)
![2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856065.png)

![3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea](/img/structure/B2856069.png)


![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2856077.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2856079.png)
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4R,5'S,6S,7R,8S,9S,12R,13S,16R)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2856080.png)
